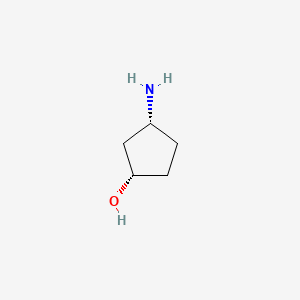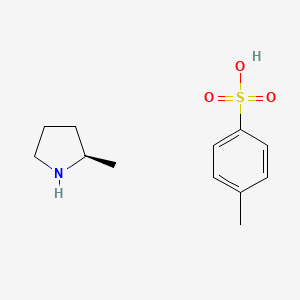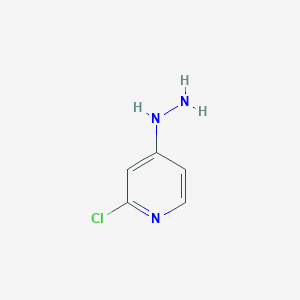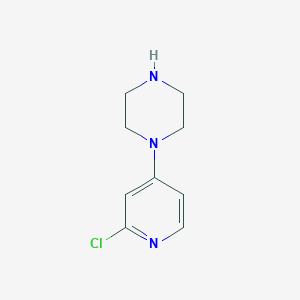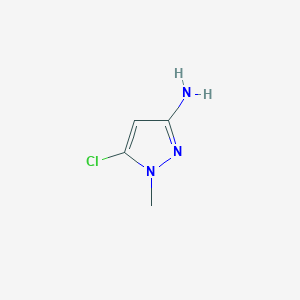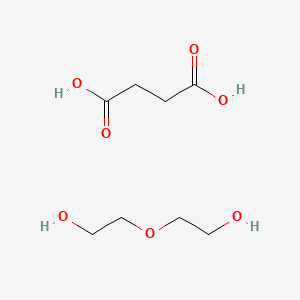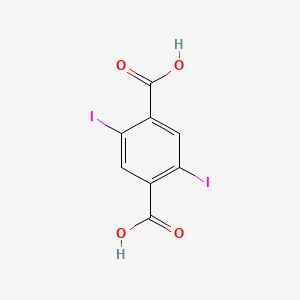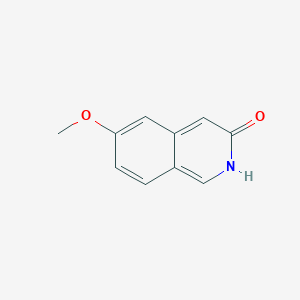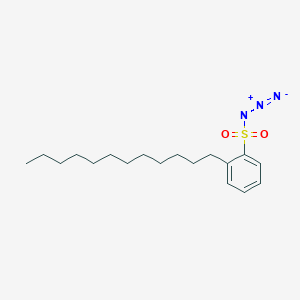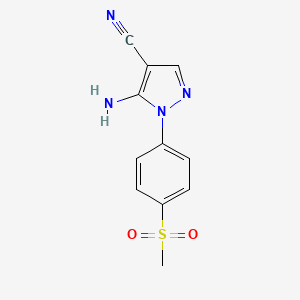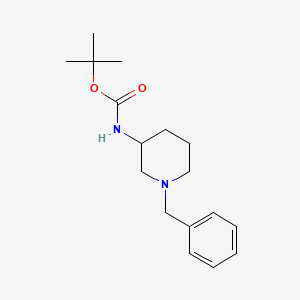
tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Descripción general
Descripción
“tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is a chemical compound with the molecular formula C17H26N2O2 . It has a molecular weight of 290.41 . The IUPAC name for this compound is tert-butyl (3S)-1-benzyl-3-piperidinylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is 1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3, (H,18,20)/t15-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
1. Structural Analysis and Molecular Interactions
The study of carbamate derivatives, including tert-butyl carbamates, provides insights into their structural characteristics and molecular interactions. For instance, Das et al. (2016) explored the crystal structure of two carbamate derivatives, revealing an interplay of strong and weak hydrogen bonds forming a three-dimensional architecture in their crystal packing. This research highlights the molecular environment differences and interactions experienced by molecules in carbamates, which can be crucial for understanding their properties and applications in scientific research (Das et al., 2016).
2. Synthesis and Chemical Reactions
The synthesis and chemical reactions of tert-butyl carbamate derivatives are a significant area of study. Sieburth et al. (1996) discussed the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives. This research provides valuable insights into the synthesis of α-functionalized α-amino silanes, which are important in various chemical synthesis processes (Sieburth et al., 1996). Additionally, Baillargeon et al. (2017) investigated the isomorphous crystal structures of tert-butyl carbamate derivatives, emphasizing the role of hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
3. Pharmaceutical Intermediates
Tert-butyl carbamate derivatives are also important as intermediates in pharmaceutical research. Tang et al. (2014) synthesized (R)-tert-butyl carbamate, an intermediate of the natural product jaspine B, known for its cytotoxic activity against human carcinoma cell lines. This study demonstrates the potential applications of tert-butyl carbamates in the development of anticancer drugs (Tang et al., 2014).
4. Catalytic and Synthetic Applications
The application of tert-butyl carbamates in catalytic and synthetic processes is another research focus. Wang et al. (2022) presented a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate, establishing a new cascade pathway for the assembly of 3-aminochromones. This study underlines the versatility of tert-butyl carbamates in photocatalyzed protocols (Wang et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXSEZUQISPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620583 | |
| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |
CAS RN |
478828-62-5 | |
| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




